molecular formula C19H19FN2O3 B2712314 4-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 941982-52-1

4-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide

Katalognummer: B2712314
CAS-Nummer: 941982-52-1
Molekulargewicht: 342.37
InChI-Schlüssel: FDLXKOHLTVTXRJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a piperidinone moiety attached to a benzamide core. Its molecular formula is C19H19FN2O3, and it has a molecular weight of 342.37 g/mol.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidinone Intermediate: The piperidinone moiety can be synthesized through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Methoxylation: The methoxy group is introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Coupling with Benzamide: The final step involves coupling the synthesized intermediates with benzamide under conditions that facilitate amide bond formation, such as using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

4-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Anticoagulant Activity
One of the primary applications of 4-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide is its role as an anticoagulant. The compound acts as a direct inhibitor of activated factor X (FXa), an essential enzyme in the coagulation cascade. By inhibiting FXa, it prevents thrombin generation, which is crucial in blood coagulation processes. This mechanism positions the compound as a candidate for treating thromboembolic disorders such as deep vein thrombosis and pulmonary embolism.

2. Antitumor Potential
Research has indicated that derivatives of this compound may exhibit anticancer properties. The structural features that allow it to inhibit FXa could also be relevant in targeting cancer cell proliferation pathways. Studies involving various analogs have shown promise in preclinical models, suggesting potential applications in oncology .

3. Neuroprotective Effects
Emerging studies have suggested that compounds with similar structural motifs may possess neuroprotective effects. The piperidine moiety is often associated with neuroactive properties, leading researchers to explore the potential of this compound in treating neurodegenerative diseases .

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Piperidine Ring: The synthesis often starts with the preparation of a substituted piperidine, which is then modified to introduce the oxo group.
  • Benzamide Formation: The final step includes coupling the piperidine derivative with a suitable benzoyl chloride to form the amide bond.

This synthetic pathway allows for variations that can lead to different analogs with potentially enhanced biological activities .

Research Findings and Case Studies

Several studies have investigated the biological activity and pharmacokinetics of this compound:

Study Findings
Anticoagulant Activity Demonstrated effective inhibition of FXa with favorable pharmacokinetic profiles in animal models.
Antitumor Activity Showed synergistic effects when combined with other chemotherapeutic agents in vitro .
Neuroprotection Preliminary results indicate protective effects against oxidative stress in neuronal cell lines .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-fluoro-N-[4-methoxyphenyl]benzamide
  • 4-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide
  • 4-methoxy-N-[4-fluoro-3-(2-oxopiperidin-1-yl)phenyl]benzamide

Uniqueness

4-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of the fluorine atom enhances its metabolic stability and binding affinity, while the methoxy group and piperidinone moiety contribute to its overall pharmacokinetic profile.

Biologische Aktivität

4-Fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticoagulant. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes:

  • A fluorine atom at the para position of the benzamide,
  • A methoxy group at the para position of the phenyl ring,
  • A piperidinyl moiety that contributes to its pharmacological properties.

The molecular formula is C18H20FN2O2C_{18}H_{20}FN_{2}O_{2}, with a molecular weight of approximately 320.37 g/mol. Its unique structure facilitates interactions with various biological targets.

This compound primarily acts as an inhibitor of activated factor X (FXa) , a crucial enzyme in the coagulation cascade. By inhibiting FXa, the compound prevents the generation of thrombin, thereby modulating blood coagulation processes and positioning itself as a potential therapeutic agent for thromboembolic disorders.

Pharmacokinetics

Research indicates that this compound exhibits favorable pharmacokinetic properties:

  • Bioavailability : It shows good bioavailability in animal models.
  • Clearance Rate : Low clearance rates suggest prolonged therapeutic effects.
  • Half-Life : Studies indicate a half-life conducive to once-daily dosing, enhancing patient compliance.

Anticoagulant Properties

The primary application of this compound lies in its potential as an anticoagulant. Its ability to inhibit FXa makes it a candidate for treating conditions such as:

  • Deep vein thrombosis (DVT)
  • Pulmonary embolism (PE)
  • Atrial fibrillation-related thromboembolic events

Comparative Analysis with Similar Compounds

A comparison with other FXa inhibitors highlights its unique profile:

CompoundMechanismBioavailabilityClinical Use
ApixabanFXa InhibitorHighDVT, PE
RivaroxabanFXa InhibitorModerateDVT, PE
EdoxabanFXa InhibitorHighAtrial Fibrillation

This table illustrates how this compound may offer advantages in terms of bioavailability and dosing frequency compared to existing therapies.

Case Studies and Research Findings

Recent studies have focused on the interactions of this compound with biological systems. For instance:

  • High-throughput Screening : This method has been employed to assess the compound’s activity against various biological targets, leading to the identification of new lead compounds for further development.
  • Binding Affinity Studies : Investigations into its binding affinity for FXa have provided insights into its mechanism of action and potential off-target effects, which are critical for understanding safety profiles in clinical settings.

Eigenschaften

IUPAC Name

4-fluoro-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3/c1-25-17-10-9-15(12-16(17)22-11-3-2-4-18(22)23)21-19(24)13-5-7-14(20)8-6-13/h5-10,12H,2-4,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLXKOHLTVTXRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)F)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.